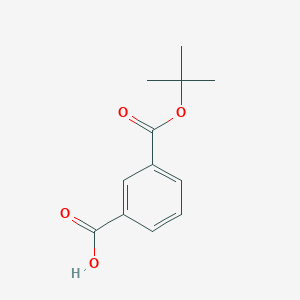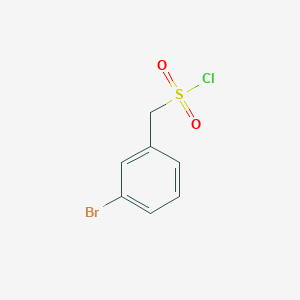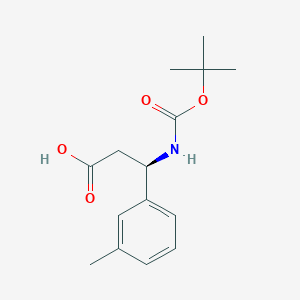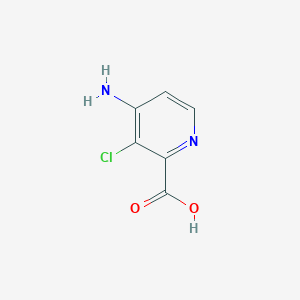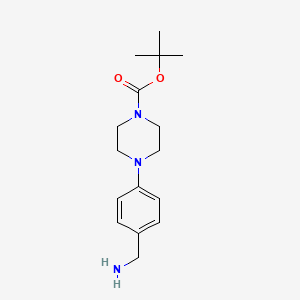
5-Bromo-3-fluorobenzene-1,2-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated and fluorinated benzene derivatives can involve various methods, including diazotization, bromination, and reactions with elemental chalcogens or chalcogenides. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with factors such as raw material rate, reaction time, and temperature being crucial for the reaction's success . Similarly, benzo[1,2,3]trichalcogenoles were prepared by treating tetrabromo diethylbenzene with sulfur or selenium . These methods could potentially be adapted for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structure of 1-Bromo-2,3,5,6-tetramethylbenzene was elucidated using SXRD analysis, revealing two stable crystalline phases and confirming the plane structure of the molecules . Similarly, the molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene were calculated using density functional theory (DFT) methods, which showed good agreement with experimental data . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated benzene derivatives can be influenced by the presence of these substituents. For example, the isomerization of brominated styrylbenzene was studied, showing the potential for different isomers to form and the kinetic parameters of such transformations . The catalysis of arylation reactions by micelles was also investigated, demonstrating how substituents can affect reaction rates and catalysis . These studies suggest that this compound could participate in various chemical reactions, potentially influenced by the bromo and fluoro groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated benzene derivatives can be characterized using spectroscopic and computational methods. The vibrational spectra of bromodurene were investigated theoretically and experimentally, providing insights into the molecular conformation and intermolecular interactions . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies of 1-bromo-3-fluorobenzene, were studied using time-dependent DFT, which can inform on the compound's reactivity and stability . These approaches could be used to explore the properties of this compound.
Aplicaciones Científicas De Investigación
Electrochemical Fluorination Studies
The study by Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, which is pertinent to understanding the reactions and mechanisms involving compounds like 5-Bromo-3-fluorobenzene-1,2-diamine. This research is significant for developing methods in the synthesis of fluorinated aromatic compounds, a category to which this compound belongs (Horio et al., 1996).
Photodissociation and Spectroscopy
Karlsson et al. (2008) conducted a detailed study on the UV photodissociation of bromo-3-fluorobenzene. This research provides insights into the behavior of similar compounds under UV radiation, which could be relevant for understanding the photostability and photochemical properties of this compound (Karlsson et al., 2008).
Chemical Synthesis and Reactions
Mongin and Schlosser (1996) explored the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. This research is important for developing synthetic pathways involving halogenated compounds, potentially including this compound (Mongin & Schlosser, 1996).
Organometallic Chemistry
Pike et al. (2017) discussed the use of fluorobenzenes in organometallic chemistry, highlighting their role as solvents or ligands in metal-centered reactions. This research sheds light on the potential applications of fluorinated benzenes like this compound in organometallic reactions and catalysis (Pike et al., 2017).
Spectroscopic Analysis
Mahadevan et al. (2011) conducted a spectroscopic study of 1-bromo-3-fluorobenzene, which is closely related to this compound. This study provides insights into the vibrational properties and electronic structure of such compounds, which are important for understanding their physical and chemical characteristics (Mahadevan et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzene derivatives are known to interact with various biological targets, depending on their specific functional groups .
Mode of Action
The mode of action of 5-Bromo-3-fluorobenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s molecular weight (20503 g/mol) and physical properties suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-fluorobenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or van der Waals forces between the compound and the active sites of the enzymes. These interactions can lead to changes in the enzyme’s activity, affecting the overall biochemical pathways in which the enzyme is involved .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of certain signaling proteins, thereby modulating signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes, leading to inhibition or activation of their activity. This binding often involves specific interactions with the active sites of the enzymes, which can alter their conformation and function. Additionally, this compound can influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and toxicity .
Propiedades
IUPAC Name |
5-bromo-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZRRLKJAXHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378331 | |
| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
517920-69-3 | |
| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediamine, 5-bromo-3-fluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

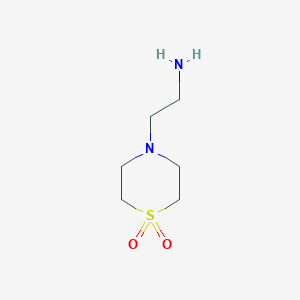

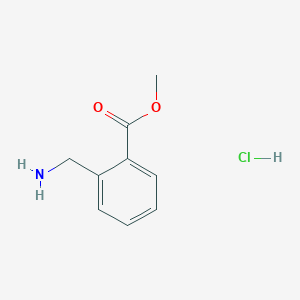
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)

